molecular formula C21H18O7 B14399473 2-(3-Phenylacryloyl)benzene-1,3,5-triyl triacetate CAS No. 88503-16-6

2-(3-Phenylacryloyl)benzene-1,3,5-triyl triacetate

Cat. No.: B14399473
CAS No.: 88503-16-6
M. Wt: 382.4 g/mol
InChI Key: IGUFZRMLBLAKCW-UHFFFAOYSA-N
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Description

2-(3-Phenylacryloyl)benzene-1,3,5-triyl triacetate is an organic compound with the molecular formula C24H20O6 It is a derivative of benzene, featuring three acetoxy groups and a phenylacryloyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Phenylacryloyl)benzene-1,3,5-triyl triacetate typically involves the esterification of benzene-1,3,5-triol with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction proceeds under reflux conditions, resulting in the formation of the triacetate ester. The phenylacryloyl group is introduced through a Friedel-Crafts acylation reaction using phenylacryloyl chloride and a Lewis acid catalyst like aluminum chloride.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 2-(3-Phenylacryloyl)benzene-1,3,5-triyl triacetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the acetoxy groups, replacing them with other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Derivatives with different functional groups replacing the acetoxy groups.

Scientific Research Applications

2-(3-Phenylacryloyl)benzene-1,3,5-triyl triacetate has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(3-Phenylacryloyl)benzene-1,3,5-triyl triacetate involves its interaction with molecular targets through its reactive functional groups. The phenylacryloyl group can undergo Michael addition reactions with nucleophiles, while the acetoxy groups can participate in ester hydrolysis. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

    1,2,3-Benzenetriol, triacetate:

    1,3,5-Triacetoxybenzene: Another triacetate derivative of benzene, differing in the absence of the phenylacryloyl group.

Properties

CAS No.

88503-16-6

Molecular Formula

C21H18O7

Molecular Weight

382.4 g/mol

IUPAC Name

[3,5-diacetyloxy-4-(3-phenylprop-2-enoyl)phenyl] acetate

InChI

InChI=1S/C21H18O7/c1-13(22)26-17-11-19(27-14(2)23)21(20(12-17)28-15(3)24)18(25)10-9-16-7-5-4-6-8-16/h4-12H,1-3H3

InChI Key

IGUFZRMLBLAKCW-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=CC(=C(C(=C1)OC(=O)C)C(=O)C=CC2=CC=CC=C2)OC(=O)C

Origin of Product

United States

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